(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide Numerous analogs of arachidonoyl ethanolamide (AEA, anandamide) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. One of the more potent and selective reuptake inhibitors is UCM707, a 3-furyl arachidonoyl analog. UCM707 has an IC50 of 0.8 µM for the inhibition of tritiated AEA uptake into human U937 cells but has low affinity for FAAH, exhibiting an IC50 value of 30 µM. UCM707 also potentiates the biological effects of AEA when co-administered in rats.
Potent endocannabinoid transport inhibitor. IC50 values are 0.8 and 30 μM for inhibition of the anandamide transporter and FAAH respectively. Ki values are 4700, 67 and > 5000 nM for CB1, CB2 and VR1 receptors respectively. Potentiates hypokinetic and antinociceptive effects of anandamide in vivo.
Brand Name: Vulcanchem
CAS No.: 390824-20-1
VCID: VC0004427
InChI: InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
Molecular Formula: C25H37NO2
Molecular Weight: 383.6 g/mol

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

CAS No.: 390824-20-1

Cat. No.: VC0004427

Molecular Formula: C25H37NO2

Molecular Weight: 383.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide - 390824-20-1

Description Numerous analogs of arachidonoyl ethanolamide (AEA, anandamide) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. One of the more potent and selective reuptake inhibitors is UCM707, a 3-furyl arachidonoyl analog. UCM707 has an IC50 of 0.8 µM for the inhibition of tritiated AEA uptake into human U937 cells but has low affinity for FAAH, exhibiting an IC50 value of 30 µM. UCM707 also potentiates the biological effects of AEA when co-administered in rats.
Potent endocannabinoid transport inhibitor. IC50 values are 0.8 and 30 μM for inhibition of the anandamide transporter and FAAH respectively. Ki values are 4700, 67 and > 5000 nM for CB1, CB2 and VR1 receptors respectively. Potentiates hypokinetic and antinociceptive effects of anandamide in vivo.
CAS No. 390824-20-1
Molecular Formula C25H37NO2
Molecular Weight 383.6 g/mol
IUPAC Name N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)
Standard InChI Key FZNNBSHTNRBBBD-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=COC=C1
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
Appearance Assay:≥98%A solution in methyl acetate

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